S-(2-羟乙基)硫代异丁酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

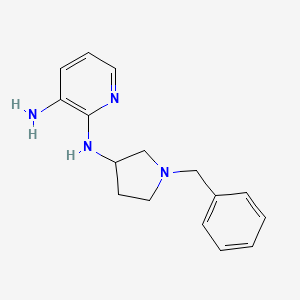

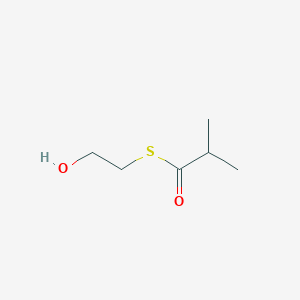

“S-(2-hydroxyethyl) thioisobutyrate” is a chemical compound . It is structurally similar to diethylene glycol . It is also known as 2,2-thiodiethanol or TDE . It is an organosulfur compound with the formula S (CH 2 CH 2 OH) 2 . It is miscible with water and polar organic solvents . It is a colorless liquid .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of 2-hydroxyethyl methacrylate involves adding methacrylic acid and a magnetic zeolite molecular sieve into a reaction kettle, uniformly mixing, adding ethylene oxide into the reaction kettle, heating the reaction kettle until the temperature is 65-70 DEG C, reacting for 2-3h, and carrying out distillation .

Molecular Structure Analysis

The molecular structure of “S-(2-hydroxyethyl) thioisobutyrate” includes a total of 20 bonds. There are 8 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 thioester(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .

Physical And Chemical Properties Analysis

“S-(2-hydroxyethyl) thioisobutyrate” is a colorless liquid . The molecular formula is C4H8O2S . The average mass is 120.170 Da and the monoisotopic mass is 120.024498 Da .

科学研究应用

立体化学研究

对相关化合物,如3-羟基-2-甲基丁酸甲酯的立体化学的研究,有助于了解S-(2-羟乙基)硫代异丁酸酯的构型和性质。此类研究对于确定分子结构和行为至关重要 (Tai & Imaida, 1978)。

代谢建模

对代谢建模的研究,如对聚(β-羟基丁酸酯)的产生和消耗的研究,提供了微生物在不同条件下的行为见解。这项研究可以间接地了解S-(2-羟乙基)硫代异丁酸酯在生物系统中的行为 (van Aalst-van Leeuwen等,1997)。

翻译后修饰研究

对翻译后修饰的研究,如赖氨酸2-羟基异丁酰化,可以与了解S-(2-羟乙基)硫代异丁酸酯的生物学作用和影响相关。这项研究有助于疾病研究和药物开发 (Bao、Yang和Chen,2021)。

生物等排体研究

对生物等排体的研究,如二氟甲基,可以提供关于S-(2-羟乙基)硫代异丁酸酯如何在生物系统中发挥作用或在药物设计中如何利用的见解,考虑到其结构和功能的相似性 (Zafrani等,2017)。

分子转子研究

对分子转子的研究,如Au表面上的硫醚,有助于了解S-(2-羟乙基)硫代异丁酸酯等分子的运动和相互作用,达到单分子水平。这项研究对于纳米技术和分子工程至关重要 (Baber、Tierney和Sykes,2008)。

反应保护基团开发

对硫醇的新保护基团的研究,如2-甲氧基异丁酰基,与在化学反应中操作和研究S-(2-羟乙基)硫代异丁酸酯直接相关。这项工作有助于理解和扩展其在有机化学中的应用 (Zeysing、Gosch和Terfort,2000)。

代谢工程

代谢工程的研究,如在大肠杆菌中由葡萄糖产生(R)-和(S)-3-羟基丁酸,可以告知S-(2-羟乙基)硫代异丁酸酯的生物合成或生物转化的潜在途径和方法 (Tseng、Martin、Nielsen和Prather,2009)。

生物降解和医学应用

对聚合物(如聚(3-羟基丁酸酯))的生物降解和医学应用的研究提供了S-(2-羟乙基)硫代异丁酸酯如何在生物医学领域中利用的见解,特别是在生物相容材料的开发中 (Artsis等,2010)。

作用机制

Target of Action

S-(2-hydroxyethyl) thioisobutyrate interacts with several targets. The primary targets include Thymidylate synthase , cAMP-specific 3’,5’-cyclic phosphodiesterase 4B , cAMP-dependent protein kinase catalytic subunit alpha , and Serine/threonine-protein kinase pim-1 . These targets play crucial roles in various biological processes, including DNA synthesis, signal transduction, and protein phosphorylation.

Mode of Action

It is known to interact with its targets, leading to changes in their activity . For instance, it may inhibit the activity of Thymidylate synthase, an enzyme involved in DNA synthesis .

Biochemical Pathways

S-(2-hydroxyethyl) thioisobutyrate affects several biochemical pathways. It influences the catabolism of branched-chain amino acids , leading to the production of S-methyl thioesters . These compounds contribute to the aroma of numerous cheeses .

Pharmacokinetics

Similar compounds, such as hydroxypropyl chitosan, have been shown to have excellent bioavailability and biodegradability . These properties suggest that S-(2-hydroxyethyl) thioisobutyrate could also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of S-(2-hydroxyethyl) thioisobutyrate’s action are largely unknown. Its interaction with various targets suggests that it could influence a range of biological processes, from dna synthesis to signal transduction .

属性

IUPAC Name |

S-(2-hydroxyethyl) 2-methylpropanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-5(2)6(8)9-4-3-7/h5,7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKCYQGSIIJODZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)SCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(2-hydroxyethyl) thioisobutyrate | |

CAS RN |

168777-47-7 |

Source

|

| Record name | 1-[(2-hydroxyethyl)sulfanyl]-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2858869.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2858871.png)

![Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate](/img/structure/B2858873.png)

![Tert-butyl N-[(3-fluorosulfonyloxyphenyl)methyl]carbamate](/img/structure/B2858875.png)

![6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine](/img/structure/B2858876.png)

![2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858877.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[benzyl(methyl)carbamoyl]benzoate](/img/structure/B2858882.png)